Product packaging for Sinapoyl-CoA(Cat. No.:CAS No. 54429-80-0)

Sinapoyl-CoA

Cat. No.: B153744
CAS No.: 54429-80-0
M. Wt: 973.7 g/mol
InChI Key: RBFUWESMWRUGFY-GSNIOFLCSA-N
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Description

Significance in Plant Metabolism and Biochemistry

Sinapoyl-CoA is of paramount significance in plant biochemistry, primarily as a direct precursor to the monolignol sinapyl alcohol. nih.gov Monolignols are the fundamental building blocks of lignin (B12514952), a complex polymer deposited in the secondary cell walls of vascular plants. nih.gov Lignin provides mechanical strength and rigidity to the plant, enabling it to stand upright, and it waterproofs the water-conducting xylem cells, allowing for efficient transport of water and nutrients. nih.gov The specific branch of the pathway involving this compound leads to the formation of syringyl (S) lignin units. bnl.gov The ratio of syringyl to guaiacyl (G) units, derived from the related compound feruloyl-CoA, significantly influences the properties of lignin and, consequently, the digestibility of plant biomass, a factor of great interest in biofuel and agricultural industries. nih.gov

Furthermore, the metabolic pathways utilizing this compound are integral to the plant's response to environmental challenges. researchgate.net The synthesis of lignin and other phenylpropanoid compounds is often upregulated in response to pathogen attack, wounding, and water deficit stress, forming a physical barrier against invading pathogens and enhancing cell wall integrity. nih.govresearchgate.netresearchgate.net Beyond lignin, this compound is a precursor for soluble phenolic compounds, such as sinapoyl malate (B86768), which accumulates in the leaves of plants like Arabidopsis thaliana and functions as a UV-B protectant, shielding the plant from DNA damage. bnl.gov In seeds, it is converted to sinapoyl choline, which acts as a deterrent to pests. bnl.gov

Overview of this compound as a Central Metabolite in Plant Secondary Metabolism

This compound occupies a central and highly regulated position in plant secondary metabolism, specifically within the phenylpropanoid pathway. nih.gov This pathway begins with the amino acid phenylalanine and generates a variety of compounds essential for plant survival. The general phenylpropanoid pathway synthesizes hydroxycinnamoyl-CoA esters, such as p-coumaroyl-CoA and feruloyl-CoA. nih.gov

The biosynthesis of this compound itself is a multi-step process. It is typically formed from feruloyl-CoA via hydroxylation to 5-hydroxyferuloyl-CoA, followed by an O-methylation step. researchgate.net An alternative pathway involves the CoA ligation of 4-coumaric acid, followed by subsequent methoxylations at the CoA-ester level, a process catalyzed by enzymes like S-adenosyl-L-methionine:caffeoyl-CoA 3-O-methyltransferase (CCoAOMT). researchgate.netresearchgate.net

Once synthesized, this compound stands at a critical metabolic fork. It is the primary substrate for Cinnamoyl-CoA Reductase (CCR), the first committed enzyme in the lignin-specific branch of the pathway. nih.govoup.com CCR catalyzes the NADPH-dependent reduction of this compound to sinapaldehyde (B192390). nih.gov This aldehyde is then further reduced by cinnamyl alcohol dehydrogenase (CAD) to produce sinapyl alcohol, the monolignol that is transported to the cell wall for polymerization into lignin. nih.govnih.gov

The catalytic efficiency of CCR enzymes for this compound varies between plant species and even between different gene isoforms within a single plant, indicating a sophisticated level of metabolic regulation. nih.govoup.com This control allows plants to precisely modulate the quantity and composition of lignin and other sinapate-derived compounds in different tissues and at different developmental stages. nih.gov

Table 1: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) with Various Substrates in Different Plant Species

Plant SpeciesEnzymeSubstrateKm (μM)kcat/Km (s⁻¹M⁻¹)Reference
Medicago sativaMsCCR1This compound2.6 ± 0.11.8 x 10⁶ nih.gov
Feruloyl-CoA3.9 ± 0.30.8 x 10⁶ nih.gov
p-Coumaroyl-CoA4.8 ± 0.20.7 x 10⁶ nih.gov
Petunia hybridaPh-CCR1This compound5.3 ± 0.41.2 x 10⁶ nih.gov
Feruloyl-CoA2.2 ± 0.21.4 x 10⁶ nih.gov
Triticum aestivumTa-CCR1This compound1.7 ± 0.3- oup.com
Feruloyl-CoA1.2 ± 0.2- oup.com
Caffeoyl-CoA2.1 ± 0.4- oup.com
5-OH-feruloyl-CoA3.5 ± 0.5- oup.com

Data represents the mean of multiple replicates. Km (Michaelis constant) indicates substrate affinity (a lower value means higher affinity). kcat/Km represents catalytic efficiency. A dash (-) indicates data was not provided in the source.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H46N7O20P3S B153744 Sinapoyl-CoA CAS No. 54429-80-0

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N7O20P3S/c1-32(2,27(44)30(45)35-8-7-21(40)34-9-10-63-22(41)6-5-17-11-18(53-3)24(42)19(12-17)54-4)14-56-62(51,52)59-61(49,50)55-13-20-26(58-60(46,47)48)25(43)31(57-20)39-16-38-23-28(33)36-15-37-29(23)39/h5-6,11-12,15-16,20,25-27,31,42-44H,7-10,13-14H2,1-4H3,(H,34,40)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)/b6-5+/t20-,25-,26-,27+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFUWESMWRUGFY-GSNIOFLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N7O20P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474893
Record name CHEBI:15540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

973.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54429-80-0
Record name CHEBI:15540
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis of Sinapoyl Coa

Phenylpropanoid Pathway Precursors to Sinapoyl-CoA

The journey from primary metabolism to this compound begins with the general phenylpropanoid pathway, which generates activated hydroxycinnamoyl-CoA thioesters.

Formation of Hydroxycinnamoyl-CoAs from Phenylalanine

The biosynthesis of hydroxycinnamoyl-CoAs commences with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid. This marks the entry point of carbon from the shikimate pathway into phenylpropanoid metabolism. frontiersin.orgfrontiersin.org Subsequently, Cinnamate (B1238496) 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the C4 position of the aromatic ring to yield 4-coumaric acid (p-coumaric acid). frontiersin.orgnih.gov

The resulting 4-coumaric acid is then primed for further reactions by being converted into its activated thioester form, 4-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) . frontiersin.orgnih.gov From 4-coumaroyl-CoA, the pathway can proceed to caffeoyl-CoA. This step involves the hydroxylation of the C3 position of the aromatic ring. This hydroxylation is catalyzed by p-Coumaroyl-Shikimate 3'-Hydroxylase (C3'H) , which acts on p-coumaroyl shikimate, an intermediate formed by the action of Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT) . HCT then catalyzes the conversion of the resulting caffeoyl shikimate back to caffeoyl-CoA. nih.gov Caffeoyl-CoA is a key branch-point intermediate, standing at the crossroads leading to various phenylpropanoid end-products, including this compound.

Role of 4-Coumarate:CoA Ligase (4CL) in Activating Hydroxycinnamic Acids

4-Coumarate:CoA Ligase (4CL) is a pivotal enzyme that catalyzes the ATP-dependent formation of a high-energy thioester bond between a hydroxycinnamic acid and Coenzyme A. pnas.orgwikipedia.org This activation is a prerequisite for most subsequent enzymatic modifications within the phenylpropanoid pathway, including reduction and methylation. The reaction proceeds in two steps: the formation of a hydroxycinnamoyl-AMP intermediate, followed by the transfer of the hydroxycinnamoyl moiety to CoA. pnas.org

Plant 4CLs exist as multiple isoforms with distinct substrate specificities, which helps to channel metabolic flux into different downstream pathways. nih.gov Typically, 4CLs efficiently activate 4-coumaric acid, caffeic acid, and ferulic acid. pnas.orgnih.gov However, a significant characteristic of most 4CL isoforms, particularly those associated with lignin (B12514952) biosynthesis, is their lack of activity towards sinapic acid. nih.gov This indicates that the formation of the sinapoyl moiety occurs after the CoA ligation step, at the level of the CoA ester.

Enzymatic Methylation Steps Leading to this compound

The defining structural feature of this compound is the presence of two methoxy (B1213986) groups at the C3 and C5 positions of its aromatic ring. These are installed through a series of reactions catalyzed by specific O-methyltransferases.

Caffeoyl-CoA O-Methyltransferase (CCoAOMT)-Catalyzed Reactions

Caffeoyl-CoA O-Methyltransferase (CCoAOMT) is a key enzyme responsible for the methylation of the 3-hydroxyl group on hydroxycinnamoyl-CoA substrates. researchgate.netoup.com It catalyzes the conversion of caffeoyl-CoA to feruloyl-CoA, using S-adenosyl-L-methionine (SAM) as the methyl group donor. frontiersin.orgresearchgate.net This reaction is a critical control point, channeling substrates towards the synthesis of both guaiacyl (G) and syringyl (S) lignin precursors. frontiersin.orgresearchgate.net

Furthermore, research has shown that CCoAOMT is also involved in the second methylation step required for this compound synthesis. It can catalyze the methylation of 5-hydroxyferuloyl-CoA at the C5-hydroxyl group to produce this compound. oup.com The expression of CCoAOMT is closely associated with lignifying tissues, underscoring its essential role in monolignol biosynthesis. oup.com

Caffeic Acid O-Methyltransferase (COMT) Involvement in Syringyl Unit Synthesis

Caffeic Acid O-Methyltransferase (COMT) is the other principal O-methyltransferase in the monolignol pathway. It is primarily responsible for the O-methylation of the 5-hydroxyl group on the phenylpropanoid ring, a reaction essential for the production of syringyl (S) lignin units. nih.govnih.govnih.gov Historically, COMT was thought to methylate free acids like caffeic acid and 5-hydroxyferulic acid. nih.gov However, extensive biochemical studies have revealed that COMT exhibits a marked substrate preference for hydroxycinnamyl aldehydes and alcohols, such as 5-hydroxyconiferaldehyde (B1237348) and 5-hydroxyconiferyl alcohol, over their corresponding CoA esters or free acids. nih.govnih.gov

Therefore, while COMT is indispensable for the synthesis of S-lignin, its primary role is downstream of this compound formation. It acts on the aldehyde and alcohol derivatives generated from this compound, rather than directly producing this compound itself. In Arabidopsis, studies of ccoaomt1 and comt1 mutants have shown that both enzymes are involved in monolignol biosynthesis, with CCoAOMT1 playing a key role in G-unit synthesis and COMT1 being crucial for S-unit synthesis. nih.gov

Sequential Methylations at the Coenzyme A Ester Stage

The biosynthesis of this compound from caffeoyl-CoA proceeds via a pathway of sequential modifications occurring at the level of the Coenzyme A thioester. This route is considered a dominant pathway in many higher plants. The sequence is as follows:

First Methylation: Caffeoyl-CoA is methylated at the 3-hydroxyl position by CCoAOMT to yield feruloyl-CoA. researchgate.net

Hydroxylation: Feruloyl-CoA undergoes hydroxylation at the C5 position, catalyzed by Ferulate 5-Hydroxylase (F5H) , to produce 5-hydroxyferuloyl-CoA.

Second Methylation: 5-hydroxyferuloyl-CoA is then methylated at the 5-hydroxyl position to form this compound. oup.com This second methylation step is also catalyzed by CCoAOMT, highlighting its bifunctional role in the synthesis of S-lignin precursors.

This CoA ester-dependent pathway ensures the efficient channeling of intermediates towards the synthesis of syringyl lignin and other sinapate-derived compounds.

Data Tables

Table 1: Key Enzymes in the This table summarizes the primary enzymes discussed, their substrates, and their products in the context of the this compound biosynthetic pathway.

EnzymeAbbreviationSubstrate(s)Product(s)
Phenylalanine Ammonia-LyasePALL-PhenylalanineCinnamic acid
Cinnamate 4-HydroxylaseC4HCinnamic acid4-Coumaric acid
4-Coumarate:CoA Ligase4CL4-Coumaric acid, Caffeic acid, Ferulic acid + CoA + ATP4-Coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoA + AMP + PPi
Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl TransferaseHCT4-Coumaroyl-CoA + Shikimate4-Coumaroyl-shikimate + CoA
p-Coumaroyl-Shikimate 3'-HydroxylaseC3'H4-Coumaroyl-shikimateCaffeoyl-shikimate
Caffeoyl-CoA O-MethyltransferaseCCoAOMTCaffeoyl-CoA, 5-Hydroxyferuloyl-CoA + SAMFeruloyl-CoA, this compound + SAH
Ferulate 5-HydroxylaseF5HFeruloyl-CoA5-Hydroxyferuloyl-CoA
Caffeic Acid O-MethyltransferaseCOMT5-Hydroxyconiferaldehyde, 5-Hydroxyconiferyl alcohol + SAMSinapaldehyde (B192390), Sinapyl alcohol + SAH

Alternative and Interconnected Biosynthetic Routes to this compound

The biosynthesis of this compound is not strictly linear; rather, it is part of a complex metabolic grid with alternative and interconnected routes that allow plants to flexibly manage the production of various phenolic compounds. osti.gov

An older model of phenylpropanoid biosynthesis suggested that modifications to the aromatic ring occurred on free cinnamic acids, which were then activated by a CoA ligase. researchgate.net In this alternative view, sinapic acid would be synthesized first and subsequently ligated to Coenzyme A to form this compound. However, the pathway proceeding via CoA esters is now considered the primary route for monolignol biosynthesis in many plants. nih.govresearchgate.net

Research has uncovered variations and bypasses to the main pathway in different species.

In some grasses, phenylalanine tyrosine ammonia (B1221849) lyase (PTAL) can directly convert tyrosine to p-coumarate, bypassing the first two steps of the canonical pathway. researchgate.net

Genetic studies in Medicago truncatula suggest an alternative route to monolignols where Caffeoyl-CoA is first reduced to caffeyl aldehyde by a specific Cinnamoyl-CoA Reductase (CCR2). nih.gov This aldehyde is then likely methylated, providing a bypass to the direct formation of Feruloyl-CoA from Caffeoyl-CoA by CCoAOMT. nih.gov This highlights the existence of parallel pathways that can contribute to the synthesis of lignin precursors. nih.gov

This compound and its precursors are branch-point intermediates that can be channeled into several other major metabolic pathways. osti.gov

Lignin Biosynthesis : this compound is a direct precursor to the syringyl (S) monolignol, sinapyl alcohol. researchgate.net The CoA ester is reduced by Cinnamoyl-CoA Reductase (CCR) and subsequently by Cinnamyl Alcohol Dehydrogenase (CAD) to produce sinapyl alcohol, a key monomer in the formation of S-lignin in angiosperms. swu.edu.cnresearchgate.net The ratio of S-lignin to guaiacyl (G) lignin, which is derived from the precursor Feruloyl-CoA, is a critical determinant of the physical and chemical properties of wood and biomass. researchgate.net

Flavonoid and Stilbene Biosynthesis : The precursor 4-coumaroyl-CoA is a shared substrate for both the lignin and flavonoid/stilbene pathways. nih.govosti.gov Depending on the metabolic needs of the cell, 4-coumaroyl-CoA can be directed away from this compound synthesis and towards the production of these other classes of protective secondary metabolites. osti.gov

Sinapate Ester Biosynthesis : In Brassicaceae like Arabidopsis, this compound can be converted to sinapic acid, which is then used to synthesize sinapate esters such as sinapoylmalate and sinapoylcholine. nih.gov These compounds accumulate in leaves and seeds and are involved in UV protection and as feeding deterrents. nih.govresearchgate.net

The activity of enzymes that utilize this compound and its precursors demonstrates the metabolic flux through these interconnected pathways. Cinnamoyl-CoA Reductase (CCR), for instance, shows varying affinities for different hydroxycinnamoyl-CoA esters, influencing the composition of the resulting monolignols.

Table 2: Research Findings on Enzyme Kinetics with this compound and Related Precursors

EnzymeOrganismSubstrateKinetic Parameter (Km in µM)Catalytic Efficiency (kcat/Km)Finding
CCREucalyptus gunniiThis compound~Equal affinity as other cinnamoyl-CoAsNot specifiedThe enzyme is active with p-coumaroyl-CoA, feruloyl-CoA, and this compound. oup.com
CCR1Medicago truncatulaThis compoundNot specifiedHigh preferenceCCR1 exhibits a preference for feruloyl-CoA and this compound. nih.gov
CCR2Medicago truncatulaThis compoundNot specifiedSubstrate inhibitionCCR2 is substrate-inhibited by feruloyl-CoA and this compound. nih.gov
CCRPopulus tremuloidesThis compoundKi = 20 µMNot applicableThis compound acts as a competitive inhibitor of the CCR-catalyzed reaction with feruloyl-CoA. oup.com
MsCCR1Medicago sativaThis compoundLowest Km value>2x higher than for feruloyl-CoAMsCCR1 showed the highest catalytic efficiency with this compound compared to other substrates. nih.gov

Compound Names

Enzymology of Sinapoyl Coa Interconversions

Enzymes Utilizing Sinapoyl-CoA as a Substrate

Cinnamoyl-CoA Reductase (CCR) Activity with this compound

Cinnamoyl-CoA reductase (CCR) is a key enzyme in monolignol biosynthesis, catalyzing the NADPH-dependent reduction of hydroxycinnamoyl-CoA esters to their corresponding aldehydes. wikipedia.orgnih.gov This reaction is the first committed step in the lignin-specific branch of the phenylpropanoid pathway. nih.gov While CCRs from various plant species can utilize a range of cinnamoyl-CoA esters, their activity and specificity towards this compound are of particular interest due to its role in S-lignin formation. wikipedia.orgtandfonline.com

The kinetic parameters of CCR isoforms for this compound vary among different plant species, reflecting diverse metabolic requirements. Detailed kinetic studies have been conducted on several CCRs to determine their affinity (K_m), maximum reaction velocity (V_max), and catalytic efficiency (k_cat/K_m) for this compound.

For instance, the CCR1 isoform from Petunia hybrida (Ph-CCR1) demonstrates activity with this compound. nih.gov A study on wheat (Triticum aestivum) CCR (Ta-CCR1) showed it has a lower K_m value for this compound compared to 5-OH-feruloyl-CoA, but also a correspondingly lower V_max. oup.com In Capsicum chinense, CcCCR1 exhibited a K_m of 32.35 µM for this compound. mdpi.com

Below is a table summarizing the kinetic parameters of various CCR enzymes with this compound and other relevant substrates.

Enzyme SourceIsoformSubstrateK_m (µM)V_max (relative units)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)
Petunia hybridaPh-CCR1This compound3.5 ± 0.6-1.83 ± 0.050.52
Triticum aestivumTa-CCR1This compound31.8 ± 3.4Lower than feruloyl-CoA-Lower than feruloyl-CoA
Capsicum chinenseCcCCR1This compound32.35--0.22 (relative to feruloyl-CoA)
Populus tomentosaPtoCCR7This compound----
Medicago truncatulaCCR1This compound-Preferred substrate--
Medicago truncatulaCCR2This compound>50 (inhibitory)Substrate inhibition--

Data compiled from multiple sources. nih.govoup.commdpi.comresearchgate.netnih.gov Note that direct comparison of V_max and k_cat/K_m values can be challenging due to different experimental conditions and reporting units.

Plants often possess multiple CCR isoforms, which can exhibit distinct substrate specificities and expression patterns, suggesting functional divergence. wikipedia.org This diversity allows for precise regulation of lignin (B12514952) composition and content in different tissues and under various environmental conditions.

In Medicago truncatula, two distinct CCRs, CCR1 and CCR2, have been identified. pnas.org CCR1 shows a preference for feruloyl-CoA and this compound, the typical substrates for G- and S-lignin biosynthesis, respectively. nih.govpnas.org In contrast, CCR2 has a higher affinity for caffeoyl-CoA and p-coumaroyl-CoA and is subject to substrate inhibition by feruloyl-CoA and this compound at concentrations above 50 µM. nih.govpnas.org This suggests that CCR2 may be involved in an alternative route to monolignol synthesis. pnas.org

Similarly, in Populus tomentosa, PtoCCR1 is specific for feruloyl-CoA, while PtoCCR7 can utilize a broader range of substrates, including this compound. researchgate.net In Boehmeria nivea, BnCCR2 has been shown to catalyze the reduction of this compound. tandfonline.com The presence of multiple CCR isoforms with varying affinities for this compound highlights the complexity and flexibility of the lignin biosynthetic pathway. pnas.org

The activity of CCR with this compound can be influenced by the presence of other cinnamoyl-CoA esters, which can act as competitive inhibitors. Feruloyl-CoA, often the preferred substrate for many CCRs, can strongly inhibit the reduction of other substrates. oup.com

In Medicago truncatula, feruloyl-CoA acts as an inhibitor of CCR2, which prefers other substrates. wikipedia.org This competitive interaction is a crucial aspect of metabolic regulation, as it can modulate the flux of intermediates through different branches of the phenylpropanoid pathway. The relative concentrations of different cinnamoyl-CoA esters in the cell can, therefore, dictate the type of monolignols being produced.

BAHD Acyltransferases Mediating Sinapoyl Group Transfer

The BAHD family of acyltransferases is a large and diverse group of enzymes in plants that catalyze the transfer of acyl groups from acyl-CoA donors to a wide variety of acceptor molecules, including alcohols and amines. nih.govnih.govfrontiersin.org Several members of this family utilize this compound as the acyl donor to synthesize a range of sinapoylated compounds. nih.govnih.govfrontiersin.org These reactions are significant for producing secondary metabolites involved in plant defense, growth, and development. nih.gov

A notable example of a BAHD acyltransferase that uses this compound is spermidine (B129725) disinapoyl transferase (SDT). nih.gov This enzyme is responsible for the synthesis of disinapoyl spermidine, a major polyamine conjugate found in the seeds of Arabidopsis thaliana. nih.gov

SDT, encoded by the gene At2g23510 in Arabidopsis, catalyzes the transfer of two sinapoyl groups from this compound to the N¹ and N⁸ positions of spermidine. nih.govnih.gov The enzyme exhibits a high specific activity with this compound and spermidine. nih.gov Kinetic analysis of the recombinant Arabidopsis SDT revealed a K_m of 37.4 ± 5.3 µM and a k_cat of 5.6 ± 0.8 s⁻¹ for spermidine when this compound is the acyl donor. nih.gov The optimal pH for this enzymatic reaction is around 9.0. nih.gov

The activity of SDT and other related BAHD acyltransferases highlights the role of this compound as a key donor molecule for the acylation of various metabolites, thereby increasing their structural diversity and biological functionality. frontiersin.org

Enzymes Involved in this compound Precursor Modification

The biosynthesis of this compound relies on a series of enzymatic modifications of its upstream precursors, primarily through sequential methylation reactions on the aromatic ring of hydroxycinnamoyl-CoA esters.

Two key O-methyltransferases (OMTs) are involved in the methylation steps leading to this compound: Caffeoyl-CoA O-methyltransferase (CCoAOMT) and Caffeic acid O-methyltransferase (COMT).

Caffeoyl-CoA O-methyltransferase (CCoAOMT) is considered the primary enzyme in the methylation pathway that operates on CoA esters. nih.govunc.edu It is a bifunctional enzyme essential for the synthesis of both guaiacyl (G) and syringyl (S) lignin precursors. nih.gov The established pathway involves two sequential methylation steps catalyzed by CCoAOMT:

First Methylation: CCoAOMT catalyzes the methylation of caffeoyl-CoA at the 3-hydroxyl position to produce feruloyl-CoA. researchgate.netresearchgate.net

Second Methylation: Following the conversion of feruloyl-CoA to 5-hydroxyferuloyl-CoA (catalyzed by ferulate 5-hydroxylase, F5H), CCoAOMT acts a second time, methylating the 5-hydroxyl group to produce this compound. researchgate.netnih.govresearchgate.net

Studies in parsley, zinnia, and poplar have confirmed that CCoAOMT exhibits high activity with both caffeoyl-CoA and 5-hydroxyferuloyl-CoA as substrates, but not with the corresponding free hydroxycinnamic acids. unc.edunih.govresearchgate.net This substrate preference firmly places CCoAOMT in the CoA-ester-dependent methylation pathway leading to lignin biosynthesis. researchgate.net Downregulation of CCoAOMT in transgenic poplar and tobacco results in a significant reduction in total lignin content, affecting both G and S lignin units, which underscores its dominant role in this pathway. nih.govresearchgate.net

Caffeic acid O-methyltransferase (COMT) was historically thought to act primarily on free acid and alcohol forms of hydroxycinnamates. nih.gov However, subsequent biochemical characterizations of recombinant COMT proteins from various plants, including alfalfa, aspen, and tobacco, have shown that they can also efficiently methylate hydroxycinnamoyl-CoA esters, including caffeoyl-CoA. nih.govresearchgate.netresearchgate.net Despite this capability in vitro, genetic studies suggest that CCoAOMT plays the predominant role in the synthesis of feruloyl-CoA for lignin production in vivo. nih.gov Some COMT isoforms may have specialized roles; for instance, a tobacco COMT highly inducible by infection also accepts caffeoyl-CoA as a substrate, suggesting a role in depositing ferulate derivatives in cell walls during defense responses. researchgate.netresearchgate.net

Table 3: Activity of CCoAOMT from Various Plant Sources on Hydroxycinnamoyl-CoA Esters This table is interactive. Sort by clicking column headers.

Enzyme Source Substrate Product Relative Activity/Note Reference
Petroselinum crispum (Parsley) Caffeoyl-CoA Feruloyl-CoA High activity researchgate.net
Petroselinum crispum (Parsley) 5-Hydroxyferuloyl-CoA This compound High activity researchgate.net
Petroselinum crispum (Parsley) Caffeic Acid N/A Not accepted as substrate researchgate.net
Zinnia elegans Caffeoyl-CoA Feruloyl-CoA High activity unc.edu
Zinnia elegans 5-Hydroxyferuloyl-CoA This compound High activity unc.edu
Petunia hybrida Caffeoyl-CoA Feruloyl-CoA Preferential substrate nih.gov
Petunia hybrida 5-Hydroxyferuloyl-CoA This compound Activity detected nih.gov

Metabolic Roles and Downstream Fates of Sinapoyl Coa

Integration into Lignin (B12514952) Biosynthesis

Lignin is a complex aromatic polymer deposited in the secondary cell walls of vascular plants, providing essential mechanical support, rigidity, and hydrophobicity to tissues like xylem. osti.govresearchgate.net Lignin is primarily composed of three types of monomeric units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, which are derived from the polymerization of p-coumaryl, coniferyl, and sinapyl alcohols, respectively. researchgate.netnih.gov

Sinapoyl-CoA is the direct precursor to sinapaldehyde (B192390), the penultimate intermediate in the formation of the sinapyl alcohol monomer required for generating syringyl (S) lignin units. nih.gov The biosynthesis of S-lignin is considered a more recent evolutionary development, primarily associated with angiosperms. nih.gov However, research suggests that the primary route to S-lignin may not involve the direct ligation of sinapic acid to Coenzyme A to form this compound. nih.gov Instead, evidence points towards a pathway where methylation to the syringyl structure occurs at the level of 5-hydroxyferuloyl CoA or its derivatives. nih.govresearchgate.net While the enzyme 4-coumarate:CoA ligase (4CL) isoform At4CL5 in Arabidopsis thaliana can ligate sinapic acid, knockout studies revealed no significant impact on lignin content or composition, questioning the physiological dominance of this specific reaction for lignin biosynthesis. nih.gov Nevertheless, the enzymatic machinery to process this compound into lignin precursors exists and is well-characterized.

The conversion of this compound to sinapyl alcohol is a two-step reductive process catalyzed by sequential enzymatic activities.

Formation of Sinapaldehyde: The first reduction is catalyzed by Cinnamoyl-CoA Reductase (CCR) . This enzyme utilizes NADPH to reduce the thioester linkage of this compound, yielding sinapaldehyde and releasing Coenzyme A. nih.govnih.govtandfonline.com CCR enzymes typically exhibit broad substrate specificity, acting on various hydroxycinnamoyl-CoAs including feruloyl-CoA, p-coumaroyl-CoA, and caffeoyl-CoA, though kinetic preferences vary between isoforms and species. nih.govnih.gov

Formation of Sinapyl Alcohol: The resulting sinapaldehyde is then reduced to sinapyl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) . This second reduction also depends on NADPH as a cofactor. nih.govresearchgate.net

This two-step reduction from an activated acid to an alcohol is a critical control point in the monolignol biosynthetic pathway. osti.gov

Table 1: Key Enzymes in the Conversion of this compound to Sinapyl Alcohol

EnzymeAbbreviationSubstrate(s)Product(s)Cofactor
Cinnamoyl-CoA ReductaseCCRThis compoundSinapaldehyde, Coenzyme ANADPH
Cinnamyl Alcohol DehydrogenaseCADSinapaldehydeSinapyl AlcoholNADPH

Cell wall lignification is the process by which monolignols, such as sinapyl alcohol, are transported to the cell wall and polymerized into the complex lignin heteropolymer. nih.gov This process is fundamental for the differentiation of specialized cell types, including xylem vessel elements and sclerenchyma fibers. nih.govcapes.gov.br The incorporation of sinapyl alcohol to form S-lignin units is particularly important in angiosperms. Lignification strengthens the cell wall, providing mechanical support against gravity and the negative pressures generated during water transport in the xylem. osti.gov It also renders the cell wall hydrophobic, which is crucial for efficient water conduction, and creates a durable physical barrier against pathogens and herbivores. researchgate.netnih.gov The expression of lignin biosynthesis genes, including CCR, is often induced in response to pathogen attack or mechanical stress, highlighting the role of lignification in plant defense and structural reinforcement. nih.govnih.gov

Biosynthesis of Sinapate Esters and Conjugates

In addition to its role in lignification, this compound is a precursor to a variety of soluble phenolic compounds known as sinapate esters. These molecules accumulate in various plant tissues, particularly the leaf epidermis and seeds, where they serve protective functions. researchgate.net

Sinapoylglucose (specifically 1-O-sinapoyl-β-glucose) is a key intermediate in the synthesis of other major sinapate esters. researchgate.netnih.gov It is formed from the transfer of the sinapoyl group from an activated precursor to UDP-glucose. While the phenylpropanoid pathway generates activated hydroxycinnamoyl-CoA thioesters, the direct precursor for sinapoylglucose synthesis in Arabidopsis is free sinapic acid, which is itself derived from the pathway involving feruloyl-CoA. oup.com The enzyme UDP-glucose:sinapate glucosyltransferase (SGT) catalyzes the formation of sinapoylglucose. oup.com This esterification with glucose increases the solubility of the sinapoyl moiety and primes it for further metabolic conversions.

Sinapoylmalate is a major UV-B-absorbing compound that accumulates in the vacuoles of epidermal cells in Brassicaceae species like Arabidopsis thaliana. researchgate.netoup.com Its biosynthesis follows the formation of sinapoylglucose. The enzyme sinapoylglucose:malate (B86768) sinapoyltransferase (SMT) catalyzes the transfer of the sinapoyl group from sinapoylglucose to malate, releasing glucose in the process. nih.govoup.com The accumulation of sinapoylmalate in the epidermis provides crucial protection against DNA damage and oxidative stress caused by high-energy UV-B radiation. oup.com

Table 2: Key Enzymes in the Biosynthesis of Sinapate Esters

EnzymeAbbreviationSubstrate(s)Product(s)Function
UDP-glucose:sinapate glucosyltransferaseSGTSinapic Acid, UDP-GlucoseSinapoylglucose, UDPForms the central ester intermediate.
Sinapoylglucose:malate sinapoyltransferaseSMTSinapoylglucose, MalateSinapoylmalate, GlucoseSynthesizes the primary UV-protectant ester.

Compound Index

Production of Sinapoylcholine (Sinapine)

One of the primary metabolic fates of this compound in certain plant families, particularly the Brassicaceae, is its conversion into sinapoylcholine, commonly known as sinapine (B1681761). This process, however, is not direct. This compound is first converted to an activated glucose ester, 1-O-sinapoyl-β-D-glucose. researchgate.netresearchgate.net This reaction is catalyzed by the enzyme UDP-glucose:sinapate glucosyltransferase (SGT). researchgate.net

The final step in sinapine biosynthesis involves the transfer of the sinapoyl group from 1-O-sinapoyl-glucose to choline. wikipedia.org This reaction is mediated by the enzyme sinapoylglucose:choline sinapoyltransferase (SCT), also referred to as sinapine synthase. wikipedia.orgnih.gov The result is the formation of sinapine and the release of D-glucose. wikipedia.org

Sinapine accumulates to high levels in the seeds of many cruciferous species, such as oilseed rape (Brassica napus), where it can constitute up to 2% of the seed's dry weight. researchgate.netrothamsted.ac.uknih.gov It is considered an antinutritional compound in animal feed derived from these crops. researchgate.netnih.gov During seed germination, sinapine is hydrolyzed, releasing sinapate and choline, which are then reutilized by the seedling. researchgate.net The released choline, for instance, can be incorporated into phosphatidylcholine biosynthesis. researchgate.net

Manipulation of the sinapine biosynthetic pathway has been a target for crop improvement. Studies in Arabidopsis thaliana and Brassica napus have shown that downregulating genes such as FAH (ferulic acid 5-hydroxylase), which is upstream of this compound, or SCT, can significantly reduce sinapine content in seeds. nih.gov

EnzymeSubstratesProductsRole in Sinapine Biosynthesis
UDP-glucose: sinapate glucosyltransferase (SGT)Sinapate + UDP-glucose1-O-sinapoyl-glucose + UDPFormation of the activated acyl donor. researchgate.net
Sinapoylglucose:choline sinapoyltransferase (SCT)1-O-sinapoyl-glucose + CholineSinapine (Sinapoylcholine) + D-glucoseFinal step in sinapine synthesis. researchgate.netwikipedia.org

Synthesis of Sinapoyl Spermidine (B129725) Derivatives and Other Hydroxycinnamic Acid Amides

This compound serves as an acyl donor in the synthesis of a diverse class of nitrogen-containing secondary metabolites known as hydroxycinnamic acid amides (HCAAs). frontiersin.orgfrontiersin.org These compounds are formed through the condensation of hydroxycinnamoyl-CoA esters, including this compound, with various amines, such as aliphatic polyamines (e.g., spermidine, putrescine) or aromatic monoamines (e.g., tyramine, tryptamine). frontiersin.orgfrontiersin.orgnih.gov

The formation of these amides is catalyzed by a group of enzymes belonging to the BAHD acyltransferase superfamily. nih.gov In Arabidopsis thaliana, specific enzymes have been identified that are responsible for the synthesis of sinapoyl spermidine derivatives. For example, spermidine disinapoyl transferase (SDT) is required for the production of N,N'-disinapoylspermidine and its glycosylated form, which are major polyamine conjugates found in Arabidopsis seeds. nih.govacs.org

These HCAAs, including sinapoyl spermidine derivatives, are implicated in various aspects of plant life, including growth, development, and defense against biotic and abiotic stresses. nih.govresearchgate.net They can accumulate in seeds, where they may function as nitrogen reserves for germination and as protective agents. nih.govresearchgate.net The structural diversity of HCAAs is vast, owing to the many possible combinations of different hydroxycinnamic acids and amines. frontiersin.org In rice, various hydroxycinnamoyl transferases can utilize this compound, alongside other CoA thioesters, to generate a wide array of HCAAs. frontiersin.orgfrontiersin.org

Enzyme ClassAcyl DonorAmine Acceptor (Examples)Product Class
Polyamine Acyltransferases (e.g., SDT)This compoundSpermidineSinapoyl Spermidine Derivatives. nih.govacs.org
Aromatic Amine AcyltransferasesThis compoundTyramine, TryptamineNeutral Hydroxycinnamic Acid Amides. frontiersin.org

Intersections with Broader Phenylpropanoid Metabolism

The metabolic pathway leading to this compound is deeply embedded within the general phenylpropanoid network, sharing precursors and enzymes with other major branches of secondary metabolism, most notably those leading to flavonoids and coumarins.

Relationship to Flavonoid Biosynthesis

The biosynthesis of both this compound and flavonoids originates from the general phenylpropanoid pathway, which converts phenylalanine to p-coumaroyl-CoA. researchgate.netmdpi.commdpi.com This molecule, p-coumaroyl-CoA, represents a critical metabolic branch point. mdpi.commdpi.com

Towards Flavonoids: The enzyme chalcone (B49325) synthase (CHS) utilizes p-coumaroyl-CoA and three molecules of malonyl-CoA to catalyze the first committed step of the flavonoid biosynthetic pathway. mdpi.commdpi.com This pathway leads to the production of a vast array of compounds, including flavonols, anthocyanins, and isoflavones, which are crucial for pigmentation, UV protection, and plant defense. mdpi.comresearchgate.net

Towards this compound: Alternatively, p-coumaroyl-CoA is hydroxylated and methylated through a series of enzymatic steps to eventually form this compound. frontiersin.orgresearchgate.net

This shared dependency on p-coumaroyl-CoA creates a competitive relationship between the two pathways. researchgate.net The metabolic flux through this node is tightly regulated, and diverting precursors towards one pathway can inherently limit the production of compounds in the other. For example, engineering strategies that aim to increase flavonoid production could potentially reduce the pool of precursors available for sinapate ester synthesis.

Links to Coumarin (B35378) Production

Coumarins are another class of phenylpropanoid-derived secondary metabolites involved in plant defense. researchgate.net Their biosynthesis also branches from the central phenylpropanoid pathway, creating a link with this compound metabolism. The primary route to many simple coumarins, such as scopoletin (B1681571), involves the precursor feruloyl-CoA. frontiersin.orgnih.gov

Feruloyl-CoA is an intermediate in the biosynthetic sequence leading from p-coumaroyl-CoA to this compound. researchgate.netnih.gov The synthesis of feruloyl-CoA from caffeoyl-CoA is catalyzed by caffeoyl-CoA 3-O-methyltransferase (CCoAOMT). researchgate.netfrontiersin.org From feruloyl-CoA, the pathway can either proceed towards this compound or be diverted towards coumarin synthesis. The enzyme feruloyl-CoA 6'-hydroxylase 1 (F6'H1) hydroxylates feruloyl-CoA, initiating the steps toward scopoletin formation. frontiersin.orgnih.gov

Therefore, this compound and coumarin biosynthesis are linked through the common intermediate feruloyl-CoA. Competition for this intermediate can influence the metabolic output of each pathway. Genetic or environmental factors that upregulate coumarin synthesis could potentially decrease the amount of feruloyl-CoA available to be converted into this compound and its downstream products.

Transcriptional and Metabolic Regulation of Sinapoyl Coa Pathways

Transcriptional Control of Biosynthetic Genes

The expression of genes encoding enzymes involved in the phenylpropanoid pathway leading to Sinapoyl-CoA is orchestrated by a complex network of transcription factors and influenced by specific cis-acting elements in gene promoters.

Roles of MYB Transcription Factors

MYB transcription factors play significant roles in regulating the phenylpropanoid pathway and, consequently, the biosynthesis of compounds like sinapate esters. Some R2R3-MYB proteins are known to regulate the flavonoid biosynthetic pathway, which shares precursors with the sinapate pathway. plos.org For instance, AtMYB4 in Arabidopsis thaliana has been shown to negatively regulate the expression of cinnamate (B1238496) 4-hydroxylase (C4H), an enzyme early in the pathway, thereby repressing the synthesis of sinapoyl malate (B86768). embopress.orgplos.org Conversely, overexpression of certain MYB factors, like AtMYB75/PAP1 and AtMYB90/PAP2, can lead to increased accumulation of hydroxycinnamic acid esters. plos.org MYB transcription factors are considered key regulators of secondary cell wall formation and lignin (B12514952) biosynthesis by promoting or inhibiting the biosynthesis of pathway intermediates. researchgate.net

Involvement of NAC, WRKY, MADS, and HSF Gene Families

Beyond MYB factors, other transcription factor families, including NAC, WRKY, MADS, and HSF (Heat Shock Factors), are also implicated in controlling the biosynthesis of lignin and other phenylpropanoids, which are related to this compound metabolism. frontiersin.org These transcription factors can regulate genes involved in cell wall synthesis. frontiersin.org For example, WRKY transcription factors have been shown to influence the lignin pathway. nih.gov While specific roles for all these families in directly regulating this compound biosynthesis genes are still being elucidated, their known involvement in related phenylpropanoid pathways suggests their potential influence.

Cis-Acting Elements in Gene Promoters

The promoters of genes involved in the biosynthesis of this compound and related phenylpropanoids contain various cis-acting regulatory elements that serve as binding sites for transcription factors, thereby initiating or modulating gene expression. siftdesk.org Analysis of promoters of genes like Cinnamoyl-CoA Reductase (CCR), which acts downstream of this compound, has revealed the presence of elements responsive to growth and development, stress, hormones, and light. mdpi.com Core regulatory elements such as the CAAT-box and TATA-box are commonly found in the promoters of these genes. mdpi.com Stress-responsive elements, including Myb-responsive elements and W boxes (elicitor-responsive elements), have also been identified in the promoters of genes like CCoAOMT, an enzyme that can contribute to this compound formation. researchgate.net

Environmental and Developmental Regulation

This compound biosynthesis pathways are responsive to various environmental stimuli and are subject to developmental control, allowing plants to adapt to changing conditions and specific growth stages.

Induction by Pathogen Infection

Plants often respond to pathogen infection by inducing their phenylpropanoid metabolism, including pathways that can lead to the reinforcement and lignification of the cell wall. researchgate.net This defense mechanism can involve the increased production of hydroxycinnamoyl moieties, which protect cells against mechanical damage and pathogen invasion. researchgate.net Enzymes like 4-coumarate-CoA ligase (4CL) and caffeoyl-CoA O-methyltransferase (CCoAOMT), which are involved in the biosynthesis of precursors to this compound and lignin, have been found to be upregulated in response to pathogen infection. researchgate.net For instance, an Arabidopsis thaliana CCR gene, AtCCR2, is strongly and transiently induced during incompatible interactions with pathogenic bacteria, suggesting its involvement in the biosynthesis of phenolics related to resistance. nih.gov

Responses to Abiotic Stresses (e.g., heat shock, drought, salinity)

Abiotic stresses, such as heat shock, drought, and salinity, also impact this compound pathways. Phenylpropanoid metabolism is often induced under environmental stress conditions. researchgate.net For example, while not directly focused on this compound, studies on salt stress have shown that enzymes like caffeoyl-CoA O-methyltransferase, which catalyzes the conversion of caffeoyl-CoA to feruloyl-CoA and can be involved in this compound formation, can be down-regulated under salinity, potentially indicating a reduction in cell wall lignification and decreased growth. researchgate.net The accumulation of sinapate esters, derived from this compound, is also influenced by environmental factors like UV-B light, with mechanisms involving photoreceptors like UVR8 and transcription factors regulating the expression of key biosynthetic enzymes like Ferulate-5-hydroxylase (F5H). oup.com

Organ-Specific Expression Patterns of Related Genes

Genes involved in the biosynthesis and metabolism of this compound exhibit distinct organ-specific expression patterns, reflecting the varied roles of phenylpropanoid compounds in different plant tissues.

For instance, CCoAOMT transcripts have been shown to be specifically induced in the vascular tissues of plants like parsley and Zinnia during lignification, highlighting its role in secondary cell wall formation in specific cell types. researchgate.netresearchgate.net

Studies on the CCR gene family in various plant species, including rice (Oryza sativa), wheat (Triticum aestivum), flax (Linum usitatissimum), and pepper (Capsicum chinense), reveal diverse expression profiles across different organs and developmental stages. frontiersin.orgnih.govmdpi.comoup.comnih.gov In rice, some OsCCR genes, such as OsCCR20 and OsCCR21, are constitutively expressed throughout development and in various tissues, while others, like OsCCR17, show expression primarily in seedling shoots and roots. frontiersin.org OsCCR20 expression is notably higher in actively lignifying organs like roots and stems. frontiersin.org

In wheat, Ta-CCR1 shows high expression in stems, lower expression in leaves, and is undetectable in roots, correlating with lignin biosynthesis and stem mechanical strength. oup.com Conversely, another wheat gene, Ta-CCR2, can convert various hydroxycinnamoyl-CoAs with almost similar efficiency and may have different expression patterns. oup.com

Flax LuCCR genes also display varied expression. Some, like LuCCR13 and LuCCR20, show significantly higher expression in lignifying organs (roots and stems) compared to leaves, with expression increasing during the fast-growing stage and peaking in mature stems. nih.gov Other LuCCR genes exhibit low or no expression in different tissues. nih.gov

In pepper, CcCCR1 has the highest expression in stems, while CcCCR2 is highly expressed in stems and early fruit. mdpi.com

These organ-specific expression patterns underscore the fine-tuning of this compound metabolism to meet the specific needs of different tissues for functions such as structural support (lignification) or defense.

Feedback and Cross-Pathway Regulation

The pathways involving this compound are subject to intricate feedback and cross-pathway regulatory mechanisms, ensuring coordinated production of various phenylpropanoid-derived compounds.

In Sphingobium sp. strain SYK-6, a bacterium capable of degrading lignin-derived aromatic compounds, the transcription of the ferBA operon, involved in ferulate catabolism, is negatively regulated by the transcriptional regulator FerC. nih.govoup.com Interestingly, hydroxycinnamoyl-CoAs, including this compound, act as effector molecules that inhibit the binding of FerC to the operator sequence, thereby relieving repression and inducing the expression of the ferBA operon. nih.govoup.com This demonstrates a feedback mechanism where the presence of this compound (and other hydroxycinnamoyl-CoAs) signals the need for their degradation.

In plants, cross-talk between different branches of the phenylpropanoid pathway is evident. For example, in Medicago truncatula, there is reciprocal cross-talk between the pathways involving two distinct CCR enzymes, CCR1 and CCR2. pnas.org The expression of caffeoyl CoA 3-O-methyltransferase (CCoAOMT) is up-regulated in CCR2 knockout lines, while knockout of CCoAOMT up-regulates CCR2. pnas.org This suggests a regulatory interplay where changes in one pathway branch can influence the expression of genes in another.

Furthermore, the biosynthesis of sinapate esters and lignin can be linked through shared enzymatic steps and regulatory elements. For instance, F5H is required for the production of both syringyl lignin and sinapate esters in Arabidopsis. nih.gov While F5H expression parallels sinapate ester accumulation in some tissues, its overexpression does not affect the temporal regulation of their appearance, suggesting complex regulatory layers beyond simple transcriptional control of this enzyme. nih.gov

Competition for shared precursors also represents a form of metabolic regulation. In pepper, cinnamoyl-CoA reductases convert feruloyl-CoA, this compound, and p-coumaroyl-CoA into lignin precursors, and these are also competitive precursors for capsaicin (B1668287) biosynthesis. mdpi.com This highlights how the flux through the this compound pathway can be influenced by the demands of other metabolic routes. mdpi.com

Transcription factors also play a significant role in regulating this compound related pathways. For example, in Arabidopsis, the R2R3 MYB gene AtMYB4 acts as a transcriptional repressor of genes involved in hydroxycinnamic acid metabolism, including C4H. embopress.org A mutant in AtMYB4 shows enhanced levels of sinapate esters, indicating that this transcription factor negatively regulates their biosynthesis. embopress.org

The presence of various cis-regulatory elements in the promoters of genes involved in this compound metabolism, such as those for CCoAOMT and CCR genes, further points to complex transcriptional regulation in response to developmental cues, environmental stresses, and hormonal signals. tandfonline.commdpi.com

Genetic and Metabolic Engineering of Sinapoyl Coa Pathways

Strategies for Modulating Lignin (B12514952) Content and Composition

Modulating lignin content and composition is a major objective in plant biotechnology, particularly for improving the processing of plant biomass in industries such as pulp and paper, and for enhancing the digestibility of forage crops. The sinapoyl-CoA pathway plays a critical role in determining the proportion of syringyl (S) units in lignin. annualreviews.orgnih.gov

Genetic engineering strategies aimed at altering lignin typically target key enzymes in the monolignol biosynthetic pathway. For instance, manipulating enzymes upstream or downstream of this compound can impact the flux through this branch of the pathway, thereby affecting sinapyl alcohol production and subsequent S-lignin content. Enzymes like caffeoyl-CoA O-methyltransferase (CCoAOMT), which converts feruloyl-CoA to this compound, are prime targets for such modifications. frontiersin.org Studies have shown that altering CCoAOMT expression can lead to changes in the S/G (syringyl to guaiacyl) ratio in lignin in various plant species, including Populus, alfalfa, maize, and tobacco. frontiersin.org

Suppression of cinnamoyl-CoA reductase (CCR), an enzyme that acts on various cinnamoyl-CoAs including this compound to produce cinnamaldehydes, has been shown to decrease total lignin content and cause developmental phenotypes such as dwarfism and xylem collapse. annualreviews.org While the direct contribution of this compound reduction by CCR to monolignol biosynthesis has been debated, these studies highlight the interconnectedness of the pathway. annualreviews.org

Efforts have also focused on enzymes involved in the later stages of S-lignin biosynthesis, such as ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT). researchgate.net COMT is known to preferentially methylate substrates in the pathway leading to sinapyl alcohol. researchgate.net Genetic manipulation of these enzymes can lead to significant alterations in lignin structure and composition.

Engineering for Altered Sinapate Ester Profiles

Beyond lignin, the this compound pathway is a source for various sinapate esters, which have specific biological roles and can impact the quality of plant products. Engineering efforts have aimed to modify the accumulation of these esters, particularly in crops where they may have antinutritive properties.

Approaches for Generating Low-Sinapate Ester Lines

In crops like oilseed rape (Brassica napus), sinapine (B1681761), a sinapate ester, is the predominant phenolic compound in seeds and has antinutritive effects, limiting the use of seed protein for food and feed. researchgate.netnih.govoup.com Due to limited natural variation in sinapine content, genetic engineering has emerged as a promising strategy to generate low-sinapine lines. researchgate.netnih.gov

Targeting genes involved in the biosynthesis of sinapine has proven effective. For example, silencing genes encoding enzymes like UDP-glucose:sinapate glucosyltransferase (SGT) and sinapoylglucose:choline sinapoyltransferase (SCT), which are involved in the final steps of sinapine biosynthesis, has led to significant reductions in seed sinapine content in Brassica juncea. plos.org Studies in Brassica napus using antisense suppression of homologous genes have also resulted in lines with reduced levels of sinapate esters. frontiersin.org Overexpression of sinapine esterase (BnSCE3), an enzyme that hydrolyzes sinapine, in developing oilseed rape seeds has also been shown to dramatically reduce sinapine accumulation. oup.com

Research findings indicate that while significant reductions in sinapine content can be achieved through these methods, complete elimination is challenging. For example, in Brassica juncea, silencing SGT and SCT resulted in sinapine reductions up to 67.2%, with the lowest sinapine content reaching 3.79 mg/g of dry seed weight, still above the desired levels for consumption. plos.org

Data on the reduction of sinapine content in transgenic lines can be represented as follows:

Plant SpeciesTarget Genes/EnzymesEngineering StrategyMax Sinapine Reduction (%)Lowest Sinapine Content (mg/g DSW)Reference
Brassica junceaSGT, SCTGene Silencing67.23.79 plos.org
Brassica napusHomologous genesAntisense SuppressionSignificant ReductionNot specified frontiersin.org
Brassica napusBnSCE3Overexpression95Less than 5% of wild-type levels oup.com

Diversification of this compound Derived Metabolites

The this compound node can be engineered to produce novel or enhanced levels of other sinapoyl derivatives with potential applications. By redirecting the metabolic flux from this compound away from its natural fates (lignin and sinapate esters like sinapine or sinapoyl malate), it may be possible to synthesize other valuable compounds.

While specific examples of engineering for the diversification of this compound derived metabolites beyond the naturally occurring ones are less extensively documented compared to lignin or sinapine modification, the principle involves introducing or enhancing the activity of enzymes that can utilize this compound as a substrate to produce alternative compounds. This could involve acyltransferases that esterify this compound with different alcohol or acid moieties, or other enzymes that catalyze novel reactions involving the sinapoyl moiety.

The potential for diversification is inherent in the promiscuity of some enzymes in the phenylpropanoid pathway or through the introduction of enzymes from other pathways or organisms. For instance, acyltransferases with broad substrate specificity could potentially be engineered or recruited to synthesize novel sinapate esters.

Impact on Biomass Utilization and Agricultural Traits

Genetic and metabolic engineering of this compound pathways has significant implications for biomass utilization and various agricultural traits.

Modifying lignin content and composition directly impacts the efficiency of biomass processing for biofuels, biomaterials, and pulp and paper production. Reduced lignin content or altered S/G ratios can lead to decreased recalcitrance of plant cell walls, facilitating the enzymatic saccharification of cellulose (B213188) and hemicellulose into fermentable sugars. researchgate.net This is particularly relevant for lignocellulosic biofuel production.

Furthermore, changes in lignin structure can affect the chemical pulping process, potentially reducing the need for harsh chemicals and energy, leading to more environmentally friendly and cost-effective industrial processes. researchgate.net

Altering sinapate ester profiles can improve the nutritional quality of crops, especially in oilseed meals used for animal feed and potentially human consumption, by reducing the levels of antinutritive compounds like sinapine. researchgate.netnih.govoup.com

Engineered changes in the phenylpropanoid pathway, including those affecting this compound metabolism, can also influence plant growth and development. Severe reductions in lignin, for example, can lead to compromised structural integrity, resulting in dwarfism and increased susceptibility to lodging. annualreviews.org However, targeted modifications that subtly alter lignin structure or reduce specific sinapate esters without severely impacting total lignin content or essential pathway functions are desirable.

The accumulation of sinapate esters like sinapoyl malate (B86768) contributes to UV protection in leaves. nih.gov Modifying the biosynthesis of these compounds could potentially impact plant resilience to environmental stresses.

Advanced Methodologies for Research on Sinapoyl Coa

Enzymatic and Chemical Synthesis of Sinapoyl-CoA and its Derivatives

The availability of pure this compound and its structural analogs is a prerequisite for detailed biochemical and enzymatic investigations. Both chemical and enzymatic strategies are employed for their preparation.

Preparation of Unlabeled and Radiolabeled Forms

Chemical synthesis provides a route to obtain unlabeled this compound. A common approach involves activating sinapic acid to form a reactive intermediate, such as an acyl N-hydroxysuccinimide ester, followed by reaction with coenzyme A (CoA). oup.com This method has been successfully applied to synthesize various hydroxycinnamoyl-CoA esters, including this compound. oup.com Rigorous characterization using techniques like UV spectrometry and mass spectrometry (MS) is crucial to confirm the identity and purity of the synthesized CoA esters. oup.com

For studies requiring high sensitivity, particularly in tracing metabolic pathways or quantifying low-abundance metabolites, radiolabeled forms of this compound are invaluable. While direct methods for synthesizing radiolabeled this compound are less commonly detailed, enzymatic methods have been established for preparing other radiolabeled hydroxycinnamate-CoA thioesters, such as 14C-feruloyl-CoA. osti.govresearchgate.netescholarship.orgunt.edu These methods often utilize radiolabeled precursors, such as [methyl-14C]-S-adenosyl-L-methionine, in coupled enzymatic reactions involving enzymes like caffeic acid 3-O-methyltransferase (COMT) and 4-coumarate-CoA ligase (4CL). osti.govresearchgate.netescholarship.orgunt.edu Similar enzymatic strategies, potentially employing radiolabeled sinapic acid or a precursor further upstream in the pathway, could be adapted for the synthesis of radiolabeled this compound.

Use of Recombinant Enzymes for Efficient Production

Recombinant DNA technology offers a powerful platform for producing enzymes involved in this compound metabolism, enabling efficient enzymatic synthesis of the compound. Enzymes such as 4CL and caffeoyl-CoA O-methyltransferase (CCoAOMT), which play roles in the biosynthesis of this compound, can be expressed heterologously in host organisms like Escherichia coli. osti.govresearchgate.netescholarship.orgunt.eduusda.gov

Recombinant 4CL enzymes capable of accepting sinapic acid as a substrate can catalyze the ATP-dependent formation of the thioester bond between sinapic acid and CoA, yielding this compound. osti.govresearchgate.netescholarship.orgunt.edu Studies have shown that certain 4CL isoforms, such as Arabidopsis 4CL5, exhibit activity towards sinapic acid, although their substrate preference may vary compared to other hydroxycinnamic acids. osti.gov

CCoAOMT is another key enzyme, catalyzing the methylation of caffeoyl-CoA to feruloyl-CoA and potentially involved in the formation of this compound from 5-hydroxyferuloyl-CoA. researchgate.net Recombinant CCoAOMT has been successfully produced and utilized in enzymatic assays to study its activity. usda.govnih.gov

Utilizing recombinant enzymes allows for the production of substantial quantities of specific CoA esters with high purity, often simplifying the purification process. osti.govresearchgate.netescholarship.orgunt.edu For instance, a method employing recombinant COMT and 4CL enzymes facilitated the synthesis of various hydroxycinnamate-CoA thioesters, including this compound, with high yields (88–95%) and requiring only a single HPLC purification step. osti.govresearchgate.netescholarship.orgunt.edu

Spectroscopic and Chromatographic Analysis

Analyzing this compound in research contexts necessitates techniques capable of its identification, quantification, and characterization, whether in isolation or within complex biological mixtures.

UV Spectrophotometry for Enzyme Assays and Quantification

UV spectrophotometry is a fundamental and widely used technique for the detection and quantification of this compound, particularly in monitoring enzyme activity. This compound, like other hydroxycinnamoyl-CoA esters, possesses characteristic UV absorption properties due to its conjugated pi system involving the aromatic ring and the thioester linkage. benchchem.commdpi.com The UV absorption spectrum of this compound typically exhibits a maximum absorbance around 352 nm. mdpi.com

Enzyme-catalyzed reactions involving this compound can be conveniently monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time. For example, the activity of enzymes that consume or produce this compound can be determined by observing the decrease or increase in absorbance at its wavelength of maximum absorption. nih.gov UV spectrophotometry offers a relatively straightforward and high-throughput method suitable for initial enzyme characterization, kinetic analyses, and quantifying purified this compound. sbmrajgurunagar.ac.in

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Identification and Quantification

HPLC-MS is a powerful and versatile analytical technique routinely employed for the identification and quantification of this compound and its related metabolites in diverse samples, including biological extracts and enzymatic reaction mixtures. oup.comusda.govbnl.govnih.govnih.gov HPLC provides efficient separation of compounds based on their differential interactions with a stationary phase, while MS offers highly sensitive detection and structural information based on the mass-to-charge ratio of ions.

The combination of HPLC with UV detection and MS provides a robust analytical platform. oup.comusda.gov Following chromatographic separation by HPLC, compounds can be detected by a UV detector at a wavelength characteristic of this compound (e.g., 352 nm). mdpi.com The separated analytes then enter a mass spectrometer, which generates mass spectra that serve as unique fingerprints for identification. oup.comusda.gov Further structural confirmation can be obtained using tandem MS (MS/MS), where selected ions are fragmented, and the resulting fragment ions are analyzed. bnl.govnih.govnih.gov

HPLC-MS enables unambiguous identification of this compound based on its retention time, characteristic UV spectrum, and accurate mass spectrum. oup.comusda.gov It also allows for precise quantification, even in complex matrices where interfering compounds may be present. oup.comusda.govnih.govnih.gov This technique is indispensable for analyzing the products of in vitro enzymatic reactions, profiling the abundance of this compound in plant tissues, and investigating its metabolic transformations. usda.govbnl.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Tracer Experiments

While HPLC-MS is generally preferred for the analysis of relatively polar and less volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) plays a significant role in analyzing more volatile or easily derivatized metabolites within the this compound metabolic network, particularly in stable isotope tracer experiments. mdpi.comspectroscopyonline.comnih.govnih.govthermofisher.com

GC separates volatile compounds by partitioning between a mobile gas phase and a stationary phase within a heated column. thermofisher.com The separated components are subsequently detected and identified by a mass spectrometer. thermofisher.com For less volatile compounds, chemical derivatization is often necessary to increase their volatility and thermal stability prior to GC analysis. mdpi.com

In the context of this compound research, GC-MS is a powerful tool for tracing the flow of atoms from labeled precursors (e.g., with 13C or 2H isotopes) through the phenylpropanoid pathway. nih.govnih.gov By supplying isotopically labeled substrates and analyzing downstream metabolites using GC-MS, researchers can determine metabolic fluxes and identify pathway intermediates. nih.govnih.gov While direct GC-MS analysis of this compound might require derivatization, the technique is highly effective for analyzing volatile products or precursors associated with its metabolism, providing insights into pathway dynamics. nih.govnih.gov

Molecular and Genetic Techniques

Molecular and genetic approaches are fundamental to understanding the enzymes that produce, modify, or utilize this compound. These techniques allow for the isolation, manipulation, and analysis of the genetic material responsible for directing the synthesis of these enzymes.

Gene Cloning and Heterologous Expression Systems (e.g., Escherichia coli)

Gene cloning and heterologous expression are crucial for producing sufficient quantities of enzymes involved in this compound metabolism for biochemical characterization. The coding sequences of genes encoding enzymes such as cinnamoyl-CoA reductase (CCR) or 4-coumarate-CoA ligase (4CL), which are involved in pathways where this compound is an intermediate or substrate, are amplified, typically via PCR. pnas.orgcirad.frmdpi.commdpi.com These amplified sequences are then inserted into expression vectors, such as pET28a or pT7-7, which contain necessary regulatory elements like promoters (e.g., T7 promoter) and often encode affinity tags (e.g., His-tag) to facilitate purification of the recombinant protein. pnas.orgcirad.frmdpi.comajol.infomdpi.com

Escherichia coli is a widely used heterologous expression system due to its rapid growth, ease of genetic manipulation, and high protein production yields. pnas.orgcirad.frmdpi.commdpi.comajol.infomdpi.com The constructed expression vectors are transformed into E. coli strains, such as BL21 (DE3), which are engineered for protein expression. pnas.orgmdpi.comajol.info Protein expression is typically induced by adding isopropyl β-d-1-thiogalactopyranoside (IPTG). mdpi.commdpi.com Following induction, the recombinant enzymes can be purified using techniques that target the affinity tag. pnas.orgmdpi.commdpi.com

Once purified, the recombinant enzymes can be subjected to in vitro enzymatic assays to determine their activity and kinetic parameters with various substrates, including this compound. pnas.orgmdpi.comajol.infoacademicjournals.orgfrontiersin.orgnih.gov For instance, studies on CCR enzymes from various plant species, including Medicago truncatula, Populus tomentosa, Ginkgo biloba, maize, rice, and Capsicum chinense, have utilized E. coli expression systems to produce recombinant proteins for kinetic analysis with this compound and other hydroxycinnamoyl-CoA esters. pnas.orgcirad.frmdpi.comajol.infoacademicjournals.orgfrontiersin.orgnih.govnih.gov These studies have revealed varying substrate specificities among different CCR isoforms, with some showing activity towards this compound. pnas.orgmdpi.comajol.infoacademicjournals.orgfrontiersin.orgnih.govnih.gov

Site-Directed Mutagenesis for Enzyme Active Site Characterization

Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues within the active site or other functional regions of enzymes involved in this compound metabolism. nih.govscispace.comresearchgate.netresearchgate.netnih.govneb.com By introducing targeted changes (substitutions, insertions, or deletions) in the gene sequence, researchers can alter specific amino acids in the resulting protein and assess the impact on enzyme activity, substrate binding, and catalytic efficiency towards this compound. nih.govscispace.comresearchgate.netresearchgate.netnih.govneb.com

This technique typically involves designing primers that incorporate the desired mutation and using PCR to amplify the gene sequence on a plasmid template. neb.com The parental DNA template is then removed, and the amplified, mutated DNA is circularized and transformed into E. coli. neb.com

Studies utilizing site-directed mutagenesis on enzymes like CCR have provided insights into the amino acids critical for substrate binding and catalysis, including those interacting with this compound. nih.govscispace.comresearchgate.netresearchgate.netnih.gov For example, research on Populus tomentosa CCR7 identified specific residues (L192, F155, and H208) as substrate-binding sites, and mutations at these positions altered catalytic efficiency with this compound. nih.gov Similarly, in silico mutagenesis studies on Leucaena leucocephala CCR1 (Ll-CCRH1) active site residues, combined with docking simulations, suggested that specific mutations could alter substrate specificity, including towards this compound. researchgate.netresearchgate.netnih.gov These studies contribute to a deeper understanding of the structure-function relationships of enzymes acting on this compound.

RNA Sequencing and Transcriptome Analysis

RNA sequencing (RNA-Seq) and subsequent transcriptome analysis provide a comprehensive view of gene expression within a specific tissue or under particular conditions, allowing researchers to identify genes potentially involved in this compound biosynthesis and metabolism. nih.govnih.govmdpi.complos.orgplos.orgplos.orgmdpi.comscispace.com This high-throughput technology sequences cDNA derived from RNA, providing quantitative data on the abundance of different transcripts. plos.orgplos.orgplos.orgmdpi.comscispace.com

By comparing transcriptomes from different samples (e.g., different developmental stages, tissues, or in response to environmental stimuli), differentially expressed genes (DEGs) can be identified. nih.govnih.govmdpi.complos.orgmdpi.com Transcriptome analysis has been widely applied in plants to study metabolic pathways, including the phenylpropanoid pathway, which involves this compound as an intermediate or substrate in the biosynthesis of lignin (B12514952) and other phenolic compounds. nih.govnih.govmdpi.complos.orgplos.orgplos.orgmdpi.comscispace.com

Studies in various plant species, such as Hevea brasiliensis, pear, Styrax tonkinensis, sugarcane, Cistanche deserticola, and Lantana camara, have used RNA-Seq to investigate gene expression patterns related to lignin biosynthesis, where enzymes like 4CL, Caffeoyl-CoA O-methyltransferase (CCoAOMT), and CCR are involved in the formation or conversion of this compound. nih.govnih.govmdpi.complos.orgplos.orgplos.orgmdpi.comscispace.com Transcriptome analysis can reveal the coordinated expression of genes in the this compound pathway and identify transcription factors that may regulate their expression. nih.govmdpi.com

Quantitative RT-PCR for Gene Expression Analysis

Quantitative reverse transcription PCR (qRT-PCR) is a sensitive and specific method used to validate and quantify the expression levels of individual genes identified through transcriptome analysis or hypothesized to be involved in this compound metabolism. pnas.orgcirad.fracademicjournals.orgfrontiersin.orgnih.govresearchgate.nettandfonline.comscispace.comnih.govnih.gov This technique measures the amount of specific mRNA transcripts in a sample, providing a precise measure of gene expression. academicjournals.orgfrontiersin.orgnih.govresearchgate.nettandfonline.comscispace.comnih.govnih.gov

qRT-PCR involves converting RNA to cDNA using reverse transcriptase, followed by PCR amplification using gene-specific primers and fluorescent dyes to monitor the amplification in real-time. pnas.orgcirad.fracademicjournals.orgfrontiersin.orgnih.govresearchgate.nettandfonline.comscispace.comnih.govnih.gov The expression level of a target gene is typically normalized against a reference gene (housekeeping gene) to account for variations in RNA input and reverse transcription efficiency. pnas.orgfrontiersin.orgnih.gov

Researchers utilize qRT-PCR to confirm differential expression of genes encoding enzymes like CCR and CCoAOMT in various tissues or under different conditions, providing evidence for their involvement in pathways related to this compound. pnas.orgcirad.fracademicjournals.orgfrontiersin.orgnih.govresearchgate.nettandfonline.comscispace.comnih.govnih.gov For example, qRT-PCR has been used to analyze the expression patterns of CCR genes in Medicago truncatula, Ginkgo biloba, maize, pear, ramie, flax, and alfalfa, correlating gene expression with lignin content and developmental stages. pnas.orgcirad.fracademicjournals.orgresearchgate.nettandfonline.comscispace.comnih.govnih.gov These studies help to elucidate the transcriptional regulation of enzymes that influence this compound levels and its downstream products.

Evolutionary Biology and Comparative Genomics of Sinapoyl Coa Metabolism

Phylogenetic Analysis of Sinapoyl-CoA Related Enzyme Families

Phylogenetic analysis of enzyme families involved in the phenylpropanoid pathway provides insights into their evolutionary origins and relationships across different plant taxa. Enzymes directly involved in the formation or modification of this compound include those catalyzing the conversion of feruloyl-CoA to this compound, such as ferulate 5-hydroxylase (F5H) and caffeoyl shikimate esterase (CSE), as well as enzymes that utilize this compound, such as sinapoylglucose:UDP-glucose sinapoyltransferase (SGT).

Studies on lignin (B12514952) biosynthetic gene families, which are downstream of this compound formation, have shown that rapid expansion of these families occurred after the divergence of dicots and monocots approximately 140–150 million years ago. frontiersin.org While the core lignin biosynthetic pathways are generally conserved in angiosperms, alternative pathways have evolved in monocots. frontiersin.org

For enzymes like Hydroxycinnamoyl transferase (HCT), which acts upstream of this compound in the conversion of caffeoyl shikimate to caffeoyl-CoA, orthologs are present in all land plants, indicating that this enzyme evolved before the appearance of lignin. frontiersin.org Functional conservation of HCT has been observed even between distantly related embryophytes like Physcomitrium patens (moss) and Marchantia polymorpha (liverwort) and the model plant Arabidopsis. frontiersin.org

The initial steps of the phenylpropanoid pathway, catalyzed by Phenylalanine Ammonia (B1221849) Lyase (PAL), Cinnamate (B1238496) 4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL), appear to be functionally conserved and have a conserved genetic origin across all land plants based on phylogenetic analysis of available genome sequences from extant land plants and algae. royalsocietypublishing.org The emergence of the CYP73 gene family, which includes C4H, in a common ancestor of embryophytes was a foundational event in the development of the phenylpropanoid pathway. cnrs.fr

Gene Duplication and Functional Divergence in Plant Lineages

Gene duplication events have played a significant role in the evolution and diversification of enzyme families involved in this compound metabolism and the broader phenylpropanoid pathway. These duplications can lead to the retention of duplicated genes, followed by functional divergence, where the duplicated genes acquire new or specialized functions.

The rapid expansion of lignin biosynthetic gene families after the divergence of dicots and monocots is an example of how gene duplication has contributed to the evolution of secondary metabolism in plants. frontiersin.org This expansion likely facilitated the development of variations in lignin structure and composition observed between these plant groups.

Functional divergence after gene duplication can lead to enzymes with altered substrate specificities or regulatory properties, contributing to the metabolic diversity observed in plants. While specific detailed research findings solely focused on gene duplication and functional divergence directly of enzymes producing or utilizing this compound (like F5H or SGT) were not explicitly detailed in the search results, the general principle of gene duplication and subsequent divergence is a well-established mechanism driving the evolution of the phenylpropanoid pathway as a whole. The evolution of flavonoid biosynthesis, another branch of the phenylpropanoid pathway, also shows significant diversity arising from repeated gene duplication and neofunctionalization events. royalsocietypublishing.org

Case studies on enzymes within the phenylpropanoid pathway, such as EPSP synthase in lignin biosynthesis, illustrate how gene duplication and neofunctionalization processes have shaped these pathways. frontiersin.org

Comparative Studies Across Diverse Plant Species

Comparative studies across diverse plant species provide valuable insights into the conservation and variation of this compound metabolism and the associated enzymatic machinery. By examining the presence, structure, and expression of genes encoding this compound related enzymes in different plant lineages, researchers can infer evolutionary trajectories and adaptations.

The presence of orthologs for enzymes like HCT across all land plants suggests a conserved function that predates the evolution of lignin. frontiersin.org Comparative studies have confirmed the functional conservation of HCT activity in bryophytes and angiosperms. frontiersin.org

Examining the presence of phenylpropanoid pathway genes in streptophyte algae compared to land plants provides evidence for the ancient origins of this metabolic route. nih.govbiorxiv.org While algae may possess the genetic toolkit, the pronounced radiations and divergences of enzyme families appear to be a characteristic of land plant evolution. nih.govbiorxiv.org

Comparative studies of metabolite profiles in different plant species also indirectly reflect the variations in the underlying enzymatic pathways. The diverse array of phenylpropanoid-derived metabolites found across the plant kingdom is a direct consequence of the evolutionary processes that have shaped the enzyme families involved in their biosynthesis, including those related to this compound.

Enzyme FamilyEvolutionary TrendPlant Lineages StudiedKey Findings
Lignin Biosynthetic Genes (e.g., F5H, CSE)Rapid expansion after dicot-monocot divergence. frontiersin.org14 plant species (dicots and monocots), 1 fungal species. frontiersin.orgConserved core pathway in angiosperms, alternative pathways in monocots. frontiersin.org
Hydroxycinnamoyl transferase (HCT)Present in all land plants, evolved before lignin. frontiersin.orgEmbryophytes (bryophytes, angiosperms). frontiersin.orgFunction likely conserved across all embryophytes. frontiersin.org
Phenylalanine Ammonia Lyase (PAL)Functionally conserved and conserved genetic origin in all land plants. royalsocietypublishing.orgExtant land plants and algae. royalsocietypublishing.orgCore enzyme family present early in land plant evolution. royalsocietypublishing.org
Cinnamate 4-Hydroxylase (C4H)Emerged with CYP73 family in a common ancestor of embryophytes. cnrs.frBryophytes (P. patens, M. polymorpha, A. agrestis), plants in general. cnrs.frFoundational event for phenylpropanoid pathway; function conserved. cnrs.fr
4-Coumaroyl-CoA Ligase (4CL)Functionally conserved and conserved genetic origin in all land plants. royalsocietypublishing.orgExtant land plants and algae. royalsocietypublishing.orgCore enzyme family present early in land plant evolution. royalsocietypublishing.org
Phenylpropanoid Biosynthesis Enzyme Families (General)Pronounced radiations and divergences in multiple land plant lineages. nih.govbiorxiv.orgMajor groups of land plants, streptophyte algae. nih.govbiorxiv.orgHigh evolutionary versatility contributing to rich specialized metabolism. nih.govbiorxiv.org

Table 1: Summary of Evolutionary Trends in this compound Related Enzyme Families

Q & A

Q. What is the role of sinapoyl-CoA in phenylpropanoid metabolism, and how is it experimentally characterized?

this compound is a pivotal intermediate in lignin and sinapate ester biosynthesis. Its role can be characterized via enzymatic assays using cinnamoyl-CoA reductase (CCR) isoforms, such as ZmCCR1 in maize, which catalyzes the conversion of hydroxycinnamoyl-CoA esters (e.g., this compound) into cinnamaldehydes . Key methodologies include:

  • HPLC-MS Analysis : Separation and quantification of this compound using reversed-phase chromatography coupled with mass spectrometry (e.g., m/z 938.1 for this compound) .
  • Enzyme Kinetics : Measuring Km and Vmax values for CCR isoforms with substrates like this compound to determine catalytic efficiency .
  • Phylogenetic Analysis : Comparing CCR gene families across species (e.g., Populus tomentosa) to infer evolutionary conservation of enzymatic activity .

Q. How do researchers validate the specificity of antibodies or probes targeting this compound in plant tissues?

Validation involves:

  • Immunolocalization Controls : Using knockout mutants (e.g., Arabidopsis mutants deficient in this compound biosynthesis) to confirm antibody specificity.
  • Competitive ELISA : Competing free this compound with tissue extracts to assess cross-reactivity .
  • Mass Spectrometry Cross-Verification : Correlating antibody-based signals with LC-MS quantification in the same tissue samples .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound flux measurements between in vitro enzyme assays and in vivo metabolic labeling studies?

Contradictions often arise from compartmentalization or post-translational regulation of enzymes. Methodological approaches include:

  • Isotopic Tracer Experiments : Using 13^{13}C-labeled phenylalanine to track this compound flux in intact tissues vs. cell-free extracts .
  • Subcellular Fractionation : Isolating organelles (e.g., peroxisomes, cytosol) to localize CCR isoforms and substrate pools .
  • Computational Modeling : Integrating kinetic parameters (e.g., from ZmCCR1 assays) into metabolic networks (e.g., PlantCyc) to predict in vivo behavior .

Q. How can multi-omics approaches (transcriptomics, proteomics, metabolomics) elucidate regulatory nodes in this compound metabolism under stress conditions?

A tiered workflow is recommended:

  • Transcriptomics : Identify CCR gene expression changes via RNA-seq (e.g., PtoCCR isoforms in drought-stressed Populus) .
  • Targeted Proteomics : Quantify CCR protein levels using MRM-MS (multiple reaction monitoring mass spectrometry) with synthetic isotope-labeled peptides .
  • Metabolite Profiling : Pair with spatial metabolomics (MALDI imaging) to map this compound accumulation in vascular vs. epidermal tissues .

Q. What are the methodological challenges in quantifying this compound pool sizes in lignifying tissues, and how are they addressed?

Challenges include rapid turnover and matrix interference. Solutions involve:

  • Quench-Freeze Methods : Snap-freezing tissues in liquid N2_2 to arrest metabolism .
  • Solid-Phase Extraction (SPE) : Pre-concentration using C18 cartridges to improve LC-MS detection limits .
  • Internal Standards : Deuterated this compound (D3_3-sinapoyl-CoA) for precise quantification .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in this compound-related studies?

Follow ALCOA+ principles for data integrity:

  • Documentation : Predefine assay acceptance criteria (e.g., CCR activity ≥70% of positive control) .
  • Blinded Analysis : Assign sample IDs randomly to avoid bias in metabolite quantification .
  • Open Data : Share raw LC-MS files (mzML format) and scripts for peak alignment in public repositories .

Q. What statistical methods are appropriate for analyzing this compound accumulation in genetic modification studies?

  • Mixed-Effects Models : Account for biological replicates and batch effects in transgenic lines .
  • False Discovery Rate (FDR) Control : Adjust p-values for multiple comparisons in omics datasets (e.g., Benjamini-Hochberg correction) .

Tables for Key Experimental Parameters

Parameter Example Values/Techniques Reference
This compound m/z938.1 (negative ion mode)
CCR Km (this compound)12.5 µM (ZmCCR1)
LC-MS ColumnC18, 2.1 × 100 mm, 1.7 µm particles
Tissue Extraction Buffer80% methanol with 0.1% formic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.